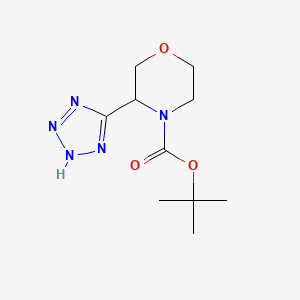

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

CAS No.: 863646-43-9

Cat. No.: VC2730552

Molecular Formula: C10H17N5O3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863646-43-9 |

|---|---|

| Molecular Formula | C10H17N5O3 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) |

| Standard InChI Key | QQLMQFGGRRFIIA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 |

Introduction

Physical and Chemical Properties

tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate possesses distinct physical and chemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physicochemical characteristics of this compound.

Table 1: Physical and Chemical Properties of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate

| Property | Value |

|---|---|

| CAS Number | 863646-43-9 |

| Molecular Formula | C10H17N5O3 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate |

| Physical State | Solid |

| Standard InChI | InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) |

| Standard InChIKey | QQLMQFGGRRFIIA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 |

The compound features a tetrazole ring attached to the morpholine scaffold at the 3-position, with a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen. The tetrazole moiety exists in the 2H-tautomeric form, where the hydrogen is attached to the N2 position of the tetrazole ring.

Like other tetrazole derivatives, tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate exhibits acidic properties comparable to carboxylic acids, with the tetrazole N-H having a pKa typically in the range of 4.5-5.0 . This acidic character stems from the ability of the tetrazole ring to stabilize the negative charge through resonance delocalization among the N2-N3-N4 atoms .

The compound also demonstrates characteristic hydrogen bonding capabilities through the tetrazole moiety. The tetrazole ring can participate in up to four hydrogen bonds through its nitrogen σ-lone pairs, which are almost coplanar with the tetrazole plane . This property distinguishes tetrazoles from carboxylic acids, which form hydrogen bonds along the O-lone pairs in the plane spanned by the three atoms O-C-O .

Synthesis and Preparation Methods

The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate typically involves the reaction of a morpholine derivative with appropriate tetrazole-forming reagents. Several synthetic approaches have been documented in the literature, with varying yields and reaction conditions.

Traditional Synthetic Approaches

The conventional synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate generally begins with a suitably substituted morpholine precursor. The tetrazole moiety is subsequently introduced through reaction with azide-containing reagents. A typical synthetic route involves:

-

Preparation of the tert-butyloxycarbonyl (Boc)-protected morpholine intermediate

-

Functionalization at the 3-position to introduce a nitrile or similar group

-

Cyclization with azide to form the tetrazole ring

The cyclization step often employs sodium azide in the presence of ammonium chloride or trimethylsilyl azide (TMSN3) with appropriate catalysts. These reactions typically require elevated temperatures and extended reaction times to achieve satisfactory yields.

Multicomponent Reaction Approaches

Recent advances in synthetic methodologies have facilitated more efficient approaches to tetrazole synthesis, particularly through multicomponent reactions (MCRs) . The Ugi tetrazole four-component reaction (UT-4CR) represents a significant advancement in this domain, allowing for the one-pot synthesis of structurally diverse tetrazole derivatives.

The UT-4CR involves the condensation of an amine, aldehyde, isocyanide, and trimethylsilyl azide to directly generate the tetrazole-containing product . This approach offers several advantages, including operational simplicity, atom economy, and the capability to rapidly generate diverse tetrazole libraries.

For the synthesis of compounds structurally related to tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate, the UT-4CR typically achieves yields between 77-92% for tetrazole formation . Analysis of reaction performance has shown that among three investigated multicomponent reactions (U-3CR, UH-3CR, and tetrazole synthesis), the tetrazole synthesis worked well in 77% of cases when tested across a diverse array of building blocks .

Structural Characteristics

The structural features of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate contribute significantly to its chemical behavior and potential biological activities. Understanding these characteristics is essential for predicting its properties and designing synthetic strategies for related compounds.

Tetrazole Moiety

The tetrazole ring in tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate exists predominantly in the 2H-tautomeric form, where the hydrogen is attached to the N2 position . The tetrazole moiety possesses several distinctive properties:

-

Aromaticity: The tetrazole ring is aromatic, with 6 π-electrons delocalized over the five-membered ring.

-

Hydrogen Bonding Capacity: The tetrazole can participate in up to four hydrogen bonds through its nitrogen σ-lone pairs, which are almost coplanar with the tetrazole plane . This creates a hydrogen bonding pattern that is distinctly different from carboxylic acids.

-

Metal Chelation: The tetrazole moiety functions as an efficient metal chelator, similar to carboxylate groups, allowing for interaction with metal ions in enzymatic active sites . X-ray crystallography has demonstrated that tetrazole groups can interact directly with metal atoms in enzyme active sites, replacing metal-bound water molecules .

-

π-π Interactions: Tetrazoles can engage in π-π interactions with aromatic systems, primarily in T-shaped edge-to-face and parallel-displaced stacking arrangements . Data mining in the Cambridge Structural Database (CSD) has revealed characteristic patterns of these interactions between tetrazole rings and phenyl groups.

Morpholine Scaffold

| Property | Tetrazole | Carboxylic Acid |

|---|---|---|

| log D (at pH 7.4) | 0.69 | 1.36 |

| Polar Surface Area (Ų) | 107 | 95 |

| pKa | 4.5-5.0 | 4.0-4.5 |

| Metabolic Stability | Higher | Lower |

| Hydrogen Bond Pattern | Planar, tetrahedral | Planar, trigonal |

These data are derived from comparative studies of matched tetrazole/carboxylic acid pairs, which showed significant differences in properties while maintaining similar biological activities .

Research Findings

Synthetic Methodology Advancements

Recent research has focused on developing more efficient synthetic routes to tetrazole-containing compounds:

-

Multicomponent Reactions: The Ugi tetrazole four-component reaction (UT-4CR) has emerged as a powerful tool for the rapid assembly of structurally diverse tetrazoles . Studies have demonstrated that this approach can achieve yields of 77-92% for tetrazole formation .

-

Solid-Phase Synthesis: Solid-supported synthesis of tetrazoles has been investigated, with reports indicating that liquid-phase combinatorial approaches may offer higher yields compared to solid-liquid methods . Several solid-phase methodologies for tetrazole synthesis have been developed, utilizing various resins and cleavage conditions .

-

Green Chemistry Approaches: Environmental concerns have prompted investigation of greener synthetic methods, including electrochemical synthesis of tetrazoles under metal- and oxidant-free conditions . These approaches offer advantages in terms of reduced waste generation and elimination of potentially toxic metal catalysts.

Future Directions

The continued exploration of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate and related compounds presents numerous opportunities for future research and development. Several promising directions warrant consideration:

Synthetic Optimization

Future synthetic efforts may focus on:

-

Improved Yield and Purity: Optimization of reaction conditions to enhance yield and stereoselectivity in the preparation of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate.

-

Green Chemistry Approaches: Development of environmentally benign synthetic methodologies, potentially including enzymatic or electrochemical approaches . The recently reported electrochemical synthesis of tetrazoles offers a promising direction for more sustainable preparation methods.

-

Flow Chemistry Implementation: Adaptation of synthetic protocols to continuous flow systems for improved scalability and process control. This approach may be particularly valuable for the scale-up of multicomponent reactions used in tetrazole synthesis.

Structural Diversification

The basic scaffold of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate offers numerous opportunities for structural elaboration:

-

Modification of the Morpholine Ring: Introduction of additional substituents on the morpholine scaffold to explore structure-activity relationships. Related compounds such as tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate could serve as inspiration for such modifications.

-

Variation of the Protecting Group: Investigation of alternative protecting groups beyond Boc to modify physicochemical properties or enable selective deprotection strategies.

-

Tetrazole Isostere Exploration: Comparison with other carboxylic acid bioisosteres, such as 5-oxo-1,2,4-oxadiazole and 5-thioxo-1,2,4-oxadiazole (pKa = 6.1-6.7) , to identify optimal structures for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume